molecular formula C14H14ClN3O2S B5219608 ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate CAS No. 7149-61-3

ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate

Cat. No. B5219608
CAS RN: 7149-61-3
M. Wt: 323.8 g/mol
InChI Key: HUCQZFLGJWTXOM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate, also known as EACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. EACT is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in various areas of research.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate is not fully understood, but studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the inhibition of cell proliferation. ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate in lab experiments is its versatility, as it has been shown to exhibit a range of biological activities. However, one limitation of using ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate, including the development of novel therapeutics for cancer, fungal, and bacterial infections. Other directions include the investigation of the molecular mechanisms underlying its biological activities, as well as the development of new synthetic methods for the production of ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate and its derivatives. Additionally, further research is needed to determine the optimal conditions for the use of ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate in lab experiments, as well as its potential limitations and drawbacks.

Synthesis Methods

Ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate can be synthesized using various methods, including the Biginelli reaction, a one-pot three-component reaction that involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. Other methods include the use of thioamides and chlorobenzyl halides, which have been shown to produce high yields of ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate.

Scientific Research Applications

Ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and biochemistry. ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate has been shown to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-2-20-13(19)10-7-17-14(18-12(10)16)21-8-9-5-3-4-6-11(9)15/h3-7H,2,8H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCQZFLGJWTXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290982
Record name ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate

CAS RN

7149-61-3
Record name NSC72265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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